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Compound of Interest

Compound Name: Anthriscus cerefolium

Cat. No.: B1171649

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identified lignans and
flavonoids in Anthriscus cerefolium (chervil). It details the primary compounds, their
guantitative analysis where available, experimental protocols for their extraction and
identification, and the signaling pathways they are known to modulate. This document is
intended to serve as a resource for researchers and professionals in the fields of natural
product chemistry, pharmacology, and drug development.

Identified Lighans and Flavonoids

Anthriscus cerefolium is a source of various bioactive compounds, with lignans and
flavonoids being of significant interest due to their potential pharmacological activities. The
primary lignan identified is deoxypodophyllotoxin, predominantly found in the roots. The leaves
are rich in flavonoids, with apiin being the most abundant.

Lighans

Deoxypodophyllotoxin is the major lignan reported in Anthriscus cerefolium.[1] While
extensive guantitative data for this compound in A. cerefolium is limited in the current literature,
studies on the closely related species, Anthriscus sylvestris, provide valuable insights into its
potential concentration.

Table 1: Major Lignan Identified in Anthriscus Species
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Reported Concentration

Compound Plant Part ] .
(in A. sylvestris)
) Up to 0.15% w/w (dry weight)
Deoxypodophyllotoxin Roots 2]
Deoxypodophyllotoxin Aerial Parts Up to 0.03% wi/w (dry weight)

Note: The quantitative data is from A. sylvestris and should be considered as an estimate for A.
cerefolium pending further specific studies.

Flavonoids

The leaves of Anthriscus cerefolium are a rich source of flavonoids. Apiin (apigenin-7-O-
apiosylglucoside) is the predominant flavonoid.[1] Other identified flavonoids include luteolin 7-
O-B-glucopyranoside and apigenin 7-O-3-(2"-apiofuranosyl-6"-malonylglucopyranoside).[3] A
comprehensive analysis of a methanolic extract of the herb identified 32 distinct phenolic
compounds, highlighting the chemical diversity of this plant.[4] The total phenolic content of
chervil has been reported to be approximately 1260 mg of gallic acid equivalents (GAE) per
100g of dry matter.[3]

Table 2: Major Flavonoids Identified in Anthriscus cerefolium

Glycoside
Compound Aglycone Plant Part
Structure
Apiin Apigenin 7-O-apiosylglucoside Herb[1]
Luteolin 7-O-f3- ) 7-0O-3-
] Luteolin ] Herb[3]
glucopyranoside glucopyranoside
Apigenin 7-O-3-(2"- 7-O-B-(2"-
apiofuranosyl-6"- apiofuranosyl-6"-
P Y ) Apigenin P Y ) Herbl[3]
malonylglucopyranosi malonylglucopyranosi
de) de)

Experimental Protocols
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The following sections detail generalized methodologies for the extraction and analysis of
lignans and flavonoids from Anthriscus cerefolium, based on established scientific protocols
for these compounds in the Apiaceae family.

Lignan Extraction and Analysis

2.1.1. Extraction

A common method for lignan extraction involves solvent extraction, with advanced techniques
like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) offering
improved efficiency.

o Conventional Solvent Extraction:

o Air-dry or lyophilize the plant material (roots are the preferred source for
deoxypodophyllotoxin).

o Grind the dried material into a fine powder.

o Macerate the powder in a solvent such as 70-100% methanol or ethanol.[5] The solvent-
to-sample ratio is typically 10:1 (v/w).

o Agitate the mixture for a specified period (e.g., 24 hours) at room temperature.
o Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
o Ultrasound-Assisted Extraction (UAE):

o Combine the powdered plant material with a suitable solvent (e.g., methanol) in an
extraction vessel.

o Place the vessel in an ultrasonic bath.

o Apply ultrasonic waves (e.g., 250 W) for a shorter duration (e.g., 5-30 minutes) compared
to conventional methods.[6][7]

o Filter and concentrate the extract as described above. UAE can significantly reduce
extraction time and improve yield.[7]
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» Supercritical Fluid Extraction (SFE):
o Use supercritical carbon dioxide as the extraction solvent.

o This method is environmentally friendly and can yield high-purity extracts.[8] It has been
shown to extract 75-80% of the total deoxypodophyllotoxin content from A. sylvestris roots.

[8]
2.1.2. GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation
and identification of lignans. A notable advantage for the analysis of lignans in Anthriscus
species is that it can be performed without derivatization.

o Sample Preparation: Dissolve the dried extract in a suitable solvent like methanol.

e GC Conditions:

o

Column: Apolar WCOT fused silica column (e.g., CP-Sil 5 CB).

[e]

Temperature Program: Start at 150°C and ramp up to 320°C at a rate of 15°C/min.

o

Injector Temperature: 260°C.

[¢]

Carrier Gas: Helium.
e MS Conditions:
o lonization Mode: Electron Impact (El).

o Detection: Scan mode for qualitative analysis and selected ion monitoring (SIM) for
quantitative analysis.

Flavonoid Extraction and Analysis

2.2.1. Extraction

Microwave-assisted extraction (MAE) is an efficient method for extracting flavonoids from plant
materials.
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e Microwave-Assisted Extraction (MAE):

o

Mix the powdered herb with an appropriate solvent, such as 60-80% aqueous ethanol.[9]
[10]

o

Place the mixture in a microwave extraction system.

[¢]

Apply microwave power (e.g., 400-600 W) for a short duration (e.g., 2-10 minutes).[9][10]

[¢]

Factors such as solvent concentration, microwave power, and extraction time should be
optimized for maximum yield.[9][11][12]

[¢]

After extraction, filter and concentrate the extract.
2.2.2. HPLC-DAD Analysis

High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a
standard method for the analysis of flavonoids.

o Sample Preparation: Dissolve the concentrated extract in the mobile phase.

e HPLC Conditions:

[e]

Column: C18 reverse-phase column.

o Mobile Phase: A gradient of an aqueous acid (e.g., 0.1% formic acid or acetic acid) and an
organic solvent (e.g., acetonitrile or methanol).

o Detection: Diode-array detector scanning a range of wavelengths (e.g., 200-400 nm) to
capture the characteristic UV-Vis spectra of different flavonoids.

o Quantification: Use external standards of known flavonoids (e.g., apiin, luteolin-7-O-
glucoside) to create calibration curves for quantification.

Visualizations of Experimental Workflows and
Signaling Pathways
Experimental Workflow
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The following diagram illustrates a general workflow for the phytochemical analysis of
Anthriscus cerefolium.
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Caption: General workflow for lignan and flavonoid analysis.

Signaling Pathways

The identified compounds from Anthriscus cerefolium have been shown to modulate several
key signaling pathways implicated in various diseases, including cancer and inflammation.

3.2.1. Deoxypodophyllotoxin Signaling Pathway

Deoxypodophyllotoxin has been demonstrated to exert its anticancer effects by inhibiting the
Epidermal Growth Factor Receptor (EGFR) and MET signaling pathways.[13][14][15][16] This
inhibition leads to the downregulation of downstream effectors such as AKT and ERK,
ultimately inducing apoptosis in cancer cells.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1171649?utm_src=pdf-body
https://www.benchchem.com/product/b1171649?utm_src=pdf-body-img
https://www.benchchem.com/product/b1171649?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9705898/
https://pubmed.ncbi.nlm.nih.gov/33746190/
https://pubmed.ncbi.nlm.nih.gov/32961992/
https://www.researchgate.net/publication/350280656_Deoxypodophyllotoxin_Inhibits_Cell_Growth_and_Induces_Apoptosis_by_Blocking_EGFR_and_MET_in_Gefitinib-Resistant_Non-Small_Cell_Lung_Cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

EGFR MET
PI3K > ERK
AKT

Click to download full resolution via product page

Caption: Deoxypodophyllotoxin inhibits EGFR and MET signaling.

3.2.2. Apigenin (Apiin Aglycone) Signaling Pathway
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Apigenin, the aglycone of apiin, is known for its anti-inflammatory properties, which are
mediated through the inhibition of the NF-kB signaling pathway.[17][18][19][20] By preventing
the activation of NF-kB, apigenin can suppress the expression of pro-inflammatory genes.
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Caption: Apigenin inhibits the NF-kB inflammatory pathway.

Conclusion

Anthriscus cerefolium is a valuable source of the lignan deoxypodophyllotoxin and a variety
of flavonoids, most notably apiin. These compounds exhibit significant biological activities,
including anticancer and anti-inflammatory effects, through the modulation of key cellular
signaling pathways. This guide provides a foundational understanding of the phytochemical
profile of A. cerefolium and offers standardized methodologies for further research and
development. The detailed protocols and pathway diagrams serve as a practical resource for
scientists aiming to explore the therapeutic potential of this plant. Further quantitative studies
on A. cerefolium are warranted to fully elucidate the concentrations of its bioactive constituents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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